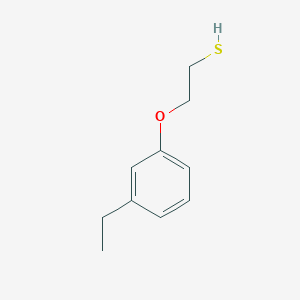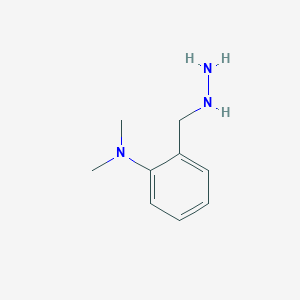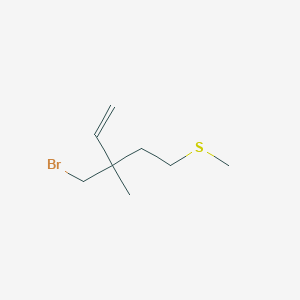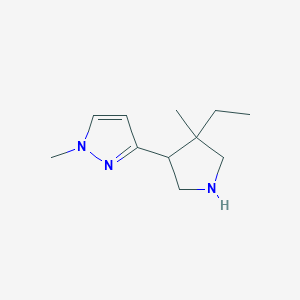![molecular formula C14H17NO2 B13200232 4-(3-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13200232.png)
4-(3-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Hydroxyphenyl)-2-azaspiro[44]nonan-1-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and an azaspiro moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized via intramolecular 1,3-dipolar cycloaddition reactions.
Functionalization: The hydroxyphenyl group can be introduced through various functionalization reactions, such as Friedel-Crafts acylation or alkylation, followed by reduction or oxidation as needed.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one can undergo several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the spirocyclic core can be reduced to form alcohols.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
4-(3-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its spirocyclic structure.
Materials Science: The unique structural properties of this compound make it a candidate for the development of new materials with specific mechanical or electronic properties.
Biological Studies: It can be used in studies related to enzyme inhibition and receptor binding due to its potential bioactivity.
Mécanisme D'action
The mechanism of action of 4-(3-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The spirocyclic structure may allow for unique binding interactions, enhancing its efficacy in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity and potential as an enzyme inhibitor.
1-Azaspiro[4.4]nonan-1-oxyl: Noted for its high stability and resistance to reduction.
Uniqueness
4-(3-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties. Its hydroxyphenyl group adds an additional site for functionalization, making it versatile for various applications.
Propriétés
Formule moléculaire |
C14H17NO2 |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
4-(3-hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one |
InChI |
InChI=1S/C14H17NO2/c16-11-5-3-4-10(8-11)12-9-15-13(17)14(12)6-1-2-7-14/h3-5,8,12,16H,1-2,6-7,9H2,(H,15,17) |
Clé InChI |
QPTUPJBBIFOJKE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)C(CNC2=O)C3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13200154.png)

![2-Methyl-2,4,6,7-tetrahydrospiro[indazole-5,3'-pyrrolidine]](/img/structure/B13200158.png)
![Spiro[4.4]nonane-1-sulfonamide](/img/structure/B13200160.png)

![4-[(4-Methylphenyl)sulfanyl]piperidine hydrochloride](/img/structure/B13200166.png)
![{[2-(Bromomethyl)-2-methylbutoxy]methyl}benzene](/img/structure/B13200172.png)
![3-[4-(Aminomethyl)oxan-4-yl]azetidin-3-ol](/img/structure/B13200179.png)
![3-[1-(Aminomethyl)cyclopropyl]-4,4-dimethyloxolan-3-ol](/img/structure/B13200190.png)


![1-{[4-(Trifluoromethyl)pyridin-2-yl]imino}-1lambda6-thiolan-1-one](/img/structure/B13200212.png)

![1-{[1-(Bromomethyl)cyclopropyl]methyl}cyclopent-1-ene](/img/structure/B13200230.png)
